
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H10N4OS and its molecular weight is 246.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity :
- Compounds related to 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetonitrile have shown promising antimicrobial activity. Gadegoni and Manda (2013) synthesized a series of compounds, including triazoles, and found them effective against Gram-positive and Gram-negative bacteria, also displaying anti-inflammatory activity (Gadegoni & Manda, 2013).
- Another study by Ünver et al. (2008) reported the synthesis of novel di-triazoles showing good antifungal activity against yeast fungi and antimicrobial activity against specific bacteria (Ünver et al., 2008).
- Additionally, Pitucha et al. (2010) synthesized triazol-5-one derivatives that demonstrated activity against several bacterial species, including S. pyogenes, P. aeruginosa, and S. aureus (Pitucha et al., 2010).
Antifungal Agents :
- Research by Ünver et al. (2010) identified novel triazol compounds containing a thiophen ring with significant antifungal properties (Ünver et al., 2010).
Potential in Drug Synthesis :
- A study by Safonov, Panasenko, and Knysh (2017) discussed the synthesis of salts from 2-(4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio acetic acids, highlighting the potential of these compounds in the creation of new drugs (Safonov, Panasenko, & Knysh, 2017).
Antioxidant Properties :
- Another relevant study by Ünver et al. (2014) synthesized compounds related to triazole and thiophene, which exhibited notable antioxidant and antimicrobial activities (Ünver et al., 2014).
Structural and Spectroscopic Studies :
- Research conducted by Şahin et al. (2014) focused on structural and spectroscopic studies of related compounds, providing insights into their chemical properties (Şahin et al., 2014).
Synthesis of Bioactive Compounds :
- El‐Mekabaty (2015) conducted research on the synthesis of novel heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, which included triazole derivatives with potential antioxidant activity (El‐Mekabaty, 2015).
Cytotoxicity Studies :
- A study by Samir, Abouzied, and Hamed (2016) on novel thiophene derivatives derived from 2-(4-oxo-4,4-dihydrothiazol-2-yl) acetonitrile revealed cytotoxic effects against various cancer cell lines (Samir, Abouzied, & Hamed, 2016).
Luminescent Lanthanide Ion Complexes :
- Research by de Bettencourt-Dias, Viswanathan, and Rollett (2007) explored thiophene-derivatized pybox and its luminescent lanthanide ion complexes, indicating potential applications in luminescent materials (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Propriétés
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c12-5-6-14-11(16)15(8-3-4-8)10(13-14)9-2-1-7-17-9/h1-2,7-8H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPAFBFCHBXPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC#N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





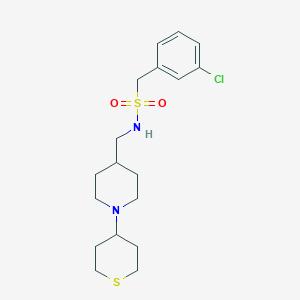
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2433247.png)
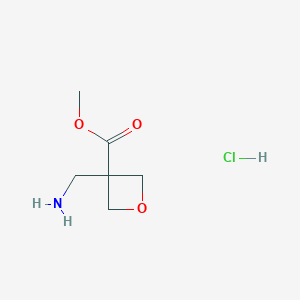
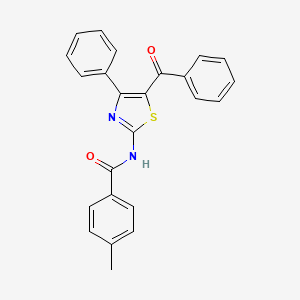
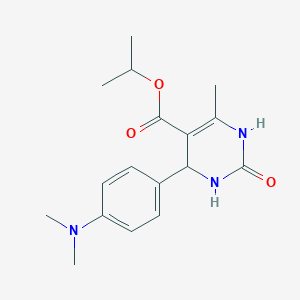
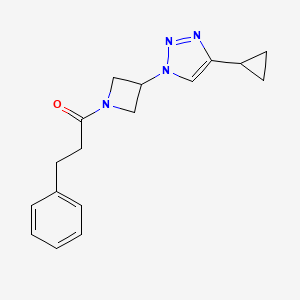
![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)
![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)
![sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2433260.png)
